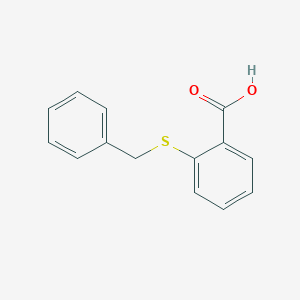

2-(苄硫基)苯甲酸

描述

Synthesis Analysis

The synthesis of related sulfur-containing organic compounds often involves condensation reactions, cyclization, and functional group transformations. For example, the condensation of benzenesulphonohydrazide and 2-carboxybenzaldehyde can lead to Schiff base products, which upon further reactions can yield cyclized sulfur-containing products (Asegbeloyin et al., 2019). Such methodologies may be adaptable for synthesizing 2-(benzylsulfanyl)benzenecarboxylic acid and its derivatives.

Molecular Structure Analysis

The structural analysis of similar compounds reveals that crystal structures can exhibit significant non-covalent interactions, including hydrogen bonding and π-π interactions, which stabilize the molecular assembly. For instance, the crystal structure of a related Schiff base showed intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens, contributing to the stability of the crystal structure (Asegbeloyin et al., 2019). Such insights are critical for understanding the physical and chemical behavior of 2-(benzylsulfanyl)benzenecarboxylic acid.

科学研究应用

有机合成中的催化应用

2-(苄硫基)苯甲酸及其衍生物在催化应用中显示出前景,特别是在有机合成中。例如,这些化合物已被用于在水中使用甘油作为氢供体的酮和醛的转移氢化,这展示了它们在绿色化学和可持续工艺中的潜力 (Prakash 等,2014)。该应用对于制药和精细化工制造至关重要,其中需要环保且高效的催化方法。

杂环化合物的合成

2-(苄硫基)苯甲酸的衍生物已被用于合成各种杂环化合物,包括 1,3-恶唑和 1,3-噻唑衍生物。这些化合物因其广泛的生物活性和在药物化学中的潜在应用而受到关注。例如,2-芳基-5-苄基硫基-1,3-恶唑-4-腈的氯化导致形成新型的 2-芳基-5-氯-1,3-恶唑-4-甲酰胺,并探索了它们对不同亲核试剂的反应性 (科尔尼延科等,2014)。这样的合成途径使发现具有潜在治疗应用的新分子成为可能。

抗分枝杆菌特性

4-(取代苄硫基)吡啶-2-甲酰胺的抗分枝杆菌特性已经得到研究,突出了 2-(苄硫基)苯甲酸衍生物在对抗结核病和其他分枝杆菌感染中的潜力。这些化合物对结核分枝杆菌和非结核分枝杆菌表现出不同程度的活性,表明它们与寻找新的抗结核剂有关 (Klimešová 等,2012)。

人碳酸酐酶抑制剂

进一步的研究表明,基于 2-(苄硫基)苯甲酸骨架的衍生物可以作为非典型抑制剂,针对人碳酸酐酶的不同亚型。这些发现对于开发用于治疗目的的选择性抑制剂至关重要,特别是在调节碳酸酐酶活性有益的条件下 (罗通迪等,2019)。

材料科学和纳米结构

2-(苄硫基)苯甲酸衍生物也在材料科学中找到了应用,特别是在纳米结构的形成和超分子组装中的成分。这些材料因其独特的性质和在纳米技术、电子学和催化剂中的潜在应用而被研究 (杜加特-杜加特等,2021)。

安全和危害

The safety data sheet for 2-(Benzylsulfanyl)benzenecarboxylic acid suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

属性

IUPAC Name |

2-benzylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMZULGMADGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294984 | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)benzenecarboxylic acid | |

CAS RN |

1531-80-2 | |

| Record name | 1531-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。